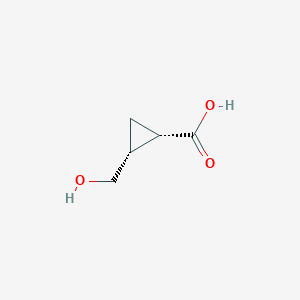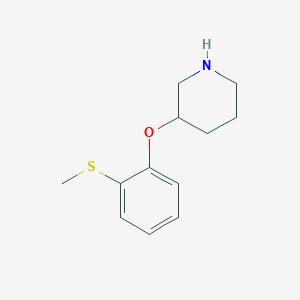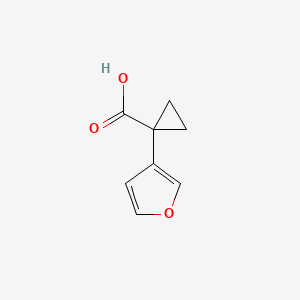
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is a sulfonyl chloride derivative, characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethane sulfonyl chloride moiety. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional group compatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride can be synthesized through the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroethylbenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Electrophilic Aromatic Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Aminophenyl Derivatives: Formed from the reduction of the nitro group.
Halogenated Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are stable and resistant to hydrolysis. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with the nitro group in the ortho position.
1-(3-Nitrophenyl)propane-1-sulfonyl chloride: Similar structure but with a longer alkyl chain.
Uniqueness
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group provides distinct electronic effects compared to the ortho and para positions, making it a valuable compound in selective organic transformations .
Propiedades
Fórmula molecular |
C8H8ClNO4S |
|---|---|
Peso molecular |
249.67 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 |
Clave InChI |
AYTCJTUADJQNIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


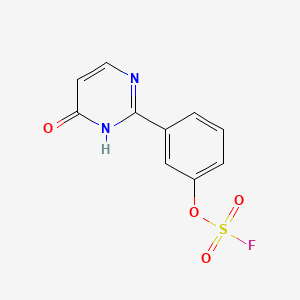
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
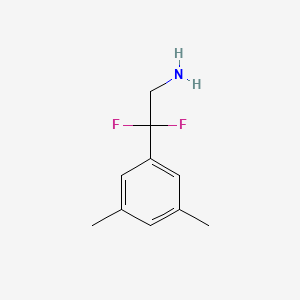
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
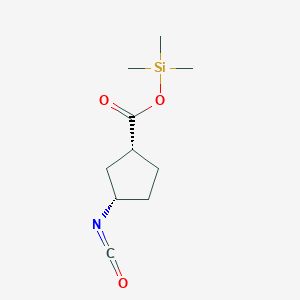
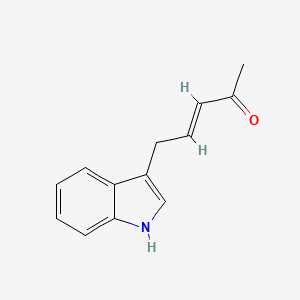
![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)


![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
